KPT-185 - 1333151-73-7

KPT-185

Catalog Number: EVT-272280
CAS Number: 1333151-73-7
Molecular Formula: C16H16F3N3O3
Molecular Weight: 355.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KPT-185 is a small molecule classified as a Selective Inhibitor of Nuclear Export (SINE). [] It functions by specifically and irreversibly binding to chromosome region maintenance 1 (CRM1), also known as exportin 1 (XPO1), a key protein responsible for transporting various molecules, including tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. [] By inhibiting CRM1, KPT-185 traps these TSPs within the nucleus, restoring their function and inducing apoptosis in cancer cells. [] This mechanism has made KPT-185 a molecule of significant interest in preclinical cancer research.

Mechanism of Action

KPT-185 acts by selectively and irreversibly inhibiting CRM1, a protein crucial for transporting various molecules, including tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. [] This inhibition leads to the nuclear accumulation of these TSPs, restoring their function and ultimately leading to cancer cell death through apoptosis. [] For example, KPT-185 treatment causes nuclear retention of p53, p21, FOXO, E2F4, and IκB, which are all involved in cell cycle regulation and apoptosis. []

Applications
  • Mantle Cell Lymphoma (MCL): KPT-185 exhibits anti-proliferative effects in MCL cells, inhibiting cell growth and inducing apoptosis. [, , , , ] This activity is linked to the downregulation of cyclin D1, a protein overexpressed in MCL, and upregulation of pro-apoptotic PUMA, independent of p53 status. [] Furthermore, KPT-185 disrupts ribosomal biogenesis and translational flux in MCL cells, highlighting its multifaceted anti-tumor effects. [, ]

  • Acute Myeloid Leukemia (AML): KPT-185 shows promise in treating AML by inducing apoptosis and myeloid differentiation while also demonstrating a p53-independent inhibition of proliferation. [] Studies suggest high CRM1 expression correlates with poor prognosis in AML, making it a potential therapeutic target. [] Additionally, combining KPT-185 with MDM2 inhibitors synergistically induces apoptosis in AML cells, suggesting a novel combinatorial therapeutic approach. []

  • Non-Small Cell Lung Cancer (NSCLC): Research suggests KPT-185 demonstrates antitumor effects in NSCLC, including EGFR-TKI-resistant cell lines. [, , , ] It inhibits cell growth, induces apoptosis, and regulates protein expression by reducing CRM1 levels, retaining TSPs in the nucleus, and impacting apoptosis-related proteins. [, , , ] Preclinical data supports further investigation of KPT-185 as a potential therapy for NSCLC.

  • Multiple Myeloma (MM): KPT-185 exhibits potent anti-tumor activity against MM by blocking proliferation and inducing apoptosis in both cell lines and patient samples. [, , ] This activity is attributed to its ability to enhance nuclear accumulation of several tumor suppressor proteins, including p53 and IκB, leading to increased expression of p53 target genes involved in growth arrest and apoptosis. [, , ] Additionally, KPT-185 demonstrates synergistic cytotoxicity when combined with other MM therapies like bortezomib and dexamethasone. []

    • Ovarian Cancer: KPT-185 reduces cell viability, induces apoptosis, and synergizes with other chemotherapeutic agents. [, ]
    • Pancreatic Cancer: KPT-185 inhibits proliferation, promotes apoptosis, and reduces tumor growth in preclinical models. [, , ]
    • Triple-Negative Breast Cancer (TNBC): KPT-185 shows potent anti-tumor activity by restoring expression of the tumor suppressor ARRDC3, inhibiting proliferation and invasion. []
    • Melanoma: KPT-185 inhibits cell growth and induces apoptosis in melanoma cells, regardless of their BRAF or p53 status. [, ]

KPT-251

    Compound Description: KPT-251 is a selective inhibitor of nuclear export (SINE) compound that demonstrates improved pharmacokinetic properties compared to KPT-185, making it more suitable for in vivo studies. [, ] Like KPT-185, KPT-251 effectively inhibits CRM1 and exhibits anti-tumor activity in various cancer models, including Non-Hodgkin's Lymphoma [], multiple myeloma [], and renal cell carcinoma [].

    Relevance: KPT-251 is structurally similar to KPT-185 and shares its mechanism of action, targeting CRM1 to induce apoptosis in cancer cells. [, ] Both compounds have shown significant anti-tumor effects in preclinical models, with KPT-251 being particularly advantageous for in vivo studies due to its improved pharmacokinetic profile.

KPT-276

    Compound Description: KPT-276 is another SINE compound structurally similar to KPT-185 with enhanced pharmacokinetic properties, making it suitable for oral administration in in vivo studies. [, , ] KPT-276 exhibits potent anti-tumor activity in preclinical models of several cancers, including Non-Hodgkin's Lymphoma [], multiple myeloma [], non-small cell lung cancer (NSCLC) [], and melanoma [].

    Relevance: KPT-276 shares a similar structure and mechanism of action with KPT-185, inhibiting CRM1 and blocking its nuclear export function. [, , ] Both compounds demonstrate significant anti-tumor effects in preclinical studies, with KPT-276 being particularly suitable for oral administration in in vivo models.

KPT-330 (Selinexor)

    Compound Description: KPT-330, also known as selinexor, is an orally bioavailable SINE compound and a clinically advanced analog of KPT-185. [, , , ] Selinexor specifically targets CRM1, leading to the nuclear retention of tumor suppressor proteins and ultimately inducing apoptosis in cancer cells. [, , , ] This compound has shown promising anti-tumor activity in preclinical and clinical trials against various cancers, including multiple myeloma, ovarian cancer, and NSCLC.

    Relevance: KPT-330 shares the same mechanism of action as KPT-185, inhibiting CRM1 to induce cell death in cancer cells. [, , , ] KPT-330 represents a clinically relevant analog of KPT-185 with a favorable pharmacokinetic profile for oral administration.

KPT-350

    Compound Description: KPT-350 is a SINE compound that specifically targets CRM1, similar to KPT-185. [] Although its exact structure may differ, its function aligns with other SINE compounds, including influencing the localization of viral capsid proteins.

    Relevance: Though specific structural details might be less available compared to other analogs, KPT-350's classification as a SINE compound suggests structural similarities and a shared mechanism of action with KPT-185, primarily targeting CRM1 for therapeutic benefit. []

Leptomycin B

    Compound Description: Leptomycin B is a natural product known to be a potent, albeit non-selective, inhibitor of CRM1. [] While it effectively inhibits CRM1-mediated nuclear export, its irreversible binding and associated toxicity have limited its clinical application.

    Relevance: Leptomycin B serves as a reference compound for CRM1 inhibition, highlighting the advantages of SINE compounds like KPT-185. [] While both compounds target CRM1, KPT-185 exhibits superior selectivity and a more favorable toxicity profile, making it a more promising candidate for clinical development.

AZD-2014

    Compound Description: AZD-2014 is a potent, selective, ATP-competitive, and orally bioavailable inhibitor of mTOR kinase, a central regulator of cell growth and metabolism. [, ] While structurally unrelated to KPT-185, it has been investigated in combination with KPT-185 for potential synergistic anti-tumor effects, particularly in mantle cell lymphoma.

    Relevance: AZD-2014 is not structurally related to KPT-185 but represents a functionally relevant compound. [, ] The combination of AZD-2014 with KPT-185 has shown promising results in preclinical studies, suggesting a potential synergistic effect in inhibiting cancer cell growth and survival.

SN-38

    Compound Description: SN-38 is the active metabolite of irinotecan, a topoisomerase I inhibitor used in cancer chemotherapy. [] While structurally and mechanistically distinct from KPT-185, it has been investigated for potential synergistic effects with KPT-185 in colon cancer models.

    Relevance: SN-38 is not structurally similar to KPT-185 but represents a functionally relevant compound. [] Combining SN-38 with KPT-185 has shown promising synergistic effects in preclinical studies, suggesting that CRM1 inhibition might enhance the sensitivity of cancer cells to topoisomerase inhibitors.

ABT-737

    Compound Description: ABT-737 is a small molecule inhibitor of the anti-apoptotic protein Bcl-2. [] It is structurally and mechanistically distinct from KPT-185, but the two compounds have been studied in combination as a potential strategy to overcome resistance to CRM1 inhibition in cancer cells.

    Relevance: ABT-737 is not structurally related to KPT-185 but represents a functionally relevant compound. [] The combination of ABT-737 with KPT-185 has been proposed to overcome the resistance of some cancer cells to CRM1 inhibition by targeting alternative survival pathways.

Chloroquine

    Compound Description: Chloroquine is an autophagy inhibitor that blocks lysosome acidification, preventing the fusion of autophagosomes with lysosomes. [] Although structurally and mechanistically unrelated to KPT-185, it has been investigated in combination with KPT-185 in mantle cell lymphoma models to enhance cell death.

    Relevance: Chloroquine is not structurally similar to KPT-185 but represents a functionally relevant compound. [] Combining chloroquine with KPT-185 has shown synergistic effects in preclinical studies, suggesting that inhibiting autophagy might enhance the anti-tumor activity of CRM1 inhibitors.

Properties

CAS Number

1333151-73-7

Product Name

KPT-185

IUPAC Name

propan-2-yl (Z)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate

Molecular Formula

C16H16F3N3O3

Molecular Weight

355.32

InChI

InChI=1S/C16H16F3N3O3/c1-10(2)25-14(23)4-5-22-9-20-15(21-22)11-6-12(16(17,18)19)8-13(7-11)24-3/h4-10H,1-3H3/b5-4-

InChI Key

NLNGWFLRRRYNIL-PLNGDYQASA-N

SMILES

CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

KPT-185

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.